![molecular formula C22H17ClFN5O2 B2839566 GSK-3 inhibitor 1](/img/structure/B2839566.png)
GSK-3 inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycogen synthase kinase 3 inhibitor 1 is a compound designed to inhibit the activity of glycogen synthase kinase 3, a serine/threonine kinase involved in various cellular processes. Glycogen synthase kinase 3 plays a critical role in regulating glucose metabolism, cell proliferation, differentiation, and apoptosis. Inhibiting glycogen synthase kinase 3 has therapeutic potential in treating diseases such as cancer, Alzheimer’s disease, and diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycogen synthase kinase 3 inhibitor 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route involves the use of substrate competitive inhibitors, which are designed to interact with the substrate-binding site of glycogen synthase kinase 3 . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of glycogen synthase kinase 3 inhibitor 1 may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions: Glycogen synthase kinase 3 inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions include modified glycogen synthase kinase 3 inhibitor 1 derivatives with enhanced potency and selectivity. These derivatives are often tested for their biological activity and potential therapeutic applications .
Scientific Research Applications
Glycogen synthase kinase 3 inhibitor 1 has a wide range of scientific research applications. In chemistry, it is used to study the enzyme’s role in various biochemical pathways. In biology, it helps elucidate the mechanisms of cell signaling and regulation. In medicine, glycogen synthase kinase 3 inhibitor 1 is investigated for its potential to treat diseases such as cancer, Alzheimer’s disease, and diabetes by modulating glycogen synthase kinase 3 activity .
Mechanism of Action
Glycogen synthase kinase 3 inhibitor 1 exerts its effects by binding to the substrate-binding site of glycogen synthase kinase 3, thereby preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell proliferation, differentiation, and apoptosis. The molecular targets of glycogen synthase kinase 3 inhibitor 1 include key proteins such as β-catenin, tau, and insulin receptor substrates .
Comparison with Similar Compounds
Glycogen synthase kinase 3 inhibitor 1 is unique compared to other glycogen synthase kinase 3 inhibitors due to its high selectivity and potency. Similar compounds include tideglusib, elraglusib, and indirubin derivatives. These compounds also inhibit glycogen synthase kinase 3 but may differ in their binding sites, selectivity, and therapeutic applications .
References
Biological Activity
GSK-3 (glycogen synthase kinase 3) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including metabolism, cell cycle regulation, and apoptosis. GSK-3 inhibitors, including GSK-3 inhibitor 1, have garnered attention for their potential therapeutic applications in conditions such as cancer, diabetes, and neurodegenerative diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and relevant case studies.
GSK-3 is involved in multiple signaling pathways, and its inhibition can lead to significant biological effects. This compound functions primarily by competing with ATP for binding to the enzyme, effectively blocking its activity. This inhibition results in the modulation of downstream targets involved in critical pathways such as insulin signaling and cell differentiation.
Key Mechanisms:
- Phosphorylation Regulation : Inhibition of GSK-3 leads to the hyperphosphorylation of various substrates, altering their activity and stability .
- Cell Cycle Modulation : GSK-3 inhibition can induce cell cycle arrest in specific cancer cells, promoting differentiation and apoptosis .
- Metabolic Effects : It has been shown to influence glucose metabolism by enhancing insulin signaling pathways .
Biological Effects
The biological effects of this compound have been studied across different cell types and conditions. Below are some notable findings:
Table 1: Summary of Biological Effects of this compound
Case Study 1: Acute Myeloid Leukemia
In a preclinical study, the combination of this compound with 1,25-dihydroxyvitamin D3 demonstrated enhanced differentiation in AML cells. The study reported that this combination therapy led to a significant increase in the percentage of cells undergoing monocytic differentiation compared to controls. Importantly, six out of seven primary AML samples showed improved differentiation when treated with both agents .
Case Study 2: FLT3-ITD Mutant Cells
Another investigation focused on cells harboring FLT3-ITD mutations. Treatment with GSK-3 inhibitors resulted in a distinct reduction in cell viability and induced G1-phase cell cycle arrest. The study provided insights into the potential use of GSK-3 inhibitors as a therapeutic strategy for AML patients with specific genetic backgrounds .
Research Findings
Recent studies have elucidated the diverse roles of GSK-3 inhibitors beyond cancer treatment. For instance:
- Neurodegenerative Diseases : Research indicated that GSK-3 inhibitors could protect neurons from degeneration by modulating autophagic processes, suggesting potential applications in diseases like Alzheimer's .
- Metabolic Disorders : In diabetic models, GSK-3 inhibition improved glucose metabolism by enhancing insulin receptor signaling pathways, indicating its role in managing Type 2 diabetes mellitus (T2DM) .
Properties
IUPAC Name |
3-(6-fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O2.ClH/c23-13-7-12-9-24-4-6-27-11-15(14(8-13)20(12)27)18-19(22(30)26-21(18)29)16-10-25-17-3-1-2-5-28(16)17;/h1-3,5,7-8,10-11,24H,4,6,9H2,(H,26,29,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXAOCQHGIGIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C3=CC(=CC(=C32)CN1)F)C4=C(C(=O)NC4=O)C5=CN=C6N5C=CC=C6.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.